molecular formula C17H18N6O2S B2433582 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880801-28-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2433582
CAS No.: 880801-28-5
M. Wt: 370.43
InChI Key: JLWRWZPGRSLVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This specific compound has not been extensively studied, but related compounds have shown significant antibacterial activity .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A ring cleavage methodology reaction has been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazole ring and a pyridine ring connected by a sulfanyl group . The compound also contains an ethoxyphenyl group attached to the acetamide group .

Scientific Research Applications

Antimicrobial Applications

The synthesis and structural elucidation of derivatives related to this compound have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These derivatives were synthesized through condensation reactions, with their structures confirmed by spectroscopic methods and their biological activities tested against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antitumor and Anticancer Applications

Studies have demonstrated the antiproliferative activities of compounds structurally similar to the mentioned chemical, highlighting their potential as anticancer agents. For instance, modifications to similar compounds have shown remarkable anticancer effects with reduced toxicity, suggesting their role as effective and low-toxicity anticancer drugs (Xiao-meng Wang et al., 2015). Additionally, novel synthesis methods have led to compounds with promising inhibitory effects on different cancer cell lines, indicating a pathway to new anticancer therapies (Albratty, El-Sharkawy, & Alam, 2017).

Antioxidant Activity

Coordination complexes constructed from derivatives of this compound have been studied for their antioxidant activity. These studies found significant antioxidant properties, which could have implications for developing therapeutic agents aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Applications

Research into pyrolin derivatives, including compounds similar to the one , has shown anti-exudative properties. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Chalenko et al., 2019).

Insecticidal Properties

Some innovative heterocycles incorporating thiadiazole moiety and structurally related to the mentioned compound have been assessed for their insecticidal properties against specific pests. This research opens the possibility of using such compounds in developing new insecticides (Fadda et al., 2017).

Future Directions

Future research could focus on further investigating the biological activity of this compound and related compounds. This could include studying their antibacterial activity, as well as their potential use in other areas such as cancer treatment .

Mechanism of Action

Target of Action

The primary target of STL269565, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .

Mode of Action

STL269565 interacts with alpha-synuclein to inhibit its aggregation . This compound has been shown to slightly reduce the α-syn aggregation . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .

Biochemical Pathways

The aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . Moreover, the misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells . Finally, the misfolded alpha-synuclein acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events .

Pharmacokinetics

The compound has demonstrated in vivo efficacy, suggesting it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

STL269565 has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . Specifically, it was found to prevent the neurodegeneration produced by the neurotoxin MPTP, investigating the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-14-6-4-3-5-13(14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRWZPGRSLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.